Cas no 91417-29-7 (3-amino-1-methylpiperidin-2-one)

3-Amino-1-methylpiperidin-2-one is a heterocyclic organic compound featuring both amino and ketone functional groups within a piperidine framework. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of the amino group allows for further functionalization, enabling its use in the creation of derivatives with tailored properties. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its versatility in synthetic applications, coupled with its potential as a building block for nitrogen-containing heterocycles, underscores its utility in medicinal chemistry and drug discovery research.
3-amino-1-methylpiperidin-2-one structure
91417-29-7 structure
Product Name:3-amino-1-methylpiperidin-2-one
CAS No:91417-29-7
MF:C6H12N2O
MW:128.172281265259
MDL:MFCD12024761
CID:1006961
PubChem ID:14996536
Update Time:2025-05-19

3-amino-1-methylpiperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-methyl-2-Piperidinone
    • 2-Piperidinone, 3-amino-1-methyl-
    • 3-AMINO-1-METHYL-PIPERIDIN-2-ONE
    • 3-Amino-1-methylpiperidin-2-one
    • CS-0054777
    • SY343112
    • FT-0723983
    • AKOS013498561
    • SY342653
    • P11331
    • EN300-99332
    • Z1203581592
    • BS-13168
    • MFCD22689306
    • PB20691
    • MFCD22689307
    • MFCD12024761
    • 91417-29-7
    • 3-Amino-1-methylpiperidin-2-one HCl
    • SCHEMBL2386755
    • DA-17430
    • (3R)-Amino-1-methyl-piperidin-2-one
    • 3-amino-1-methylpiperidin-2-one
    • MDL: MFCD12024761
    • Inchi: 1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3
    • InChI Key: PSQIHNMCKXPRQQ-UHFFFAOYSA-N
    • SMILES: O=C1C(CCCN1C)N

Computed Properties

  • Exact Mass: 128.094963011g/mol
  • Monoisotopic Mass: 128.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 46.3Ų

3-amino-1-methylpiperidin-2-one Pricemore >>

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3-amino-1-methylpiperidin-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:91417-29-7)3-amino-1-methylpiperidin-2-one
Order Number:A1238923
Stock Status:in Stock
Quantity:500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:40
Price ($):357/535/1606
Email:sales@amadischem.com

Additional information on 3-amino-1-methylpiperidin-2-one

Professional Introduction to 3-amino-1-methylpiperidin-2-one (CAS No. 91417-29-7)

3-amino-1-methylpiperidin-2-one, a compound with the chemical formula C₆H₁₁NO₂, is a significant intermediate in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The CAS number 91417-29-7 uniquely identifies this substance, facilitating its precise classification and study within the scientific community.

The structure of 3-amino-1-methylpiperidin-2-one features a piperidine ring substituted with an amino group at the 3-position and a methyl group at the 1-position, with a carbonyl group at the 2-position. This particular arrangement imparts unique reactivity, making it a valuable building block in medicinal chemistry. The presence of both amino and carbonyl functionalities allows for further functionalization, enabling the synthesis of more complex molecules.

In recent years, research has highlighted the importance of piperidine derivatives in drug discovery. The 3-amino-1-methylpiperidin-2-one scaffold has been explored in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in creating compounds that interact with enzymes involved in metabolic disorders and cancer. The amino group at position 3 can be readily modified through coupling reactions, such as amide or urea bond formation, enhancing the compound's versatility.

One of the most compelling aspects of 3-amino-1-methylpiperidin-2-one is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes that regulate numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the methylpiperidine core to design molecules that selectively inhibit specific kinases. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are overactive in many solid tumors.

The carbonyl group at position 2 provides an additional site for modification, allowing for the introduction of diverse functional moieties. This feature has been exploited in the development of peptidomimetics, where the piperidine ring mimics natural peptide sequences while offering improved pharmacokinetic properties. Such modifications are crucial for enhancing drug bioavailability and reducing toxicity.

Recent advancements in computational chemistry have further accelerated the discovery process involving 3-amino-1-methylpiperidin-2-one. Molecular modeling techniques predict how different substituents will interact with biological targets, enabling researchers to design more effective drug candidates efficiently. These computational methods complement traditional synthetic approaches, reducing the time and resources required for hit identification and optimization.

The pharmaceutical industry has also explored 3-amino-1-methylpiperidin-2-one as a precursor for central nervous system (CNS) drugs. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them suitable for treating neurological disorders. Studies have investigated its potential in developing novel antipsychotics and antidepressants, where its structural motifs contribute to enhanced receptor binding affinity and reduced side effects.

Another area of interest is the use of 3-amino-1-methylpiperidin-2-one in antibiotic development. The rise of antibiotic-resistant bacteria necessitates the discovery of new classes of antibiotics. Researchers have synthesized analogs of this compound that exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or protein production. Such findings underscore its significance as a pharmacophore in antimicrobial drug design.

The synthetic pathways for 3-amino-1-methylpiperidin-2-one have been refined to improve yield and scalability. Modern synthetic methods often employ catalytic processes that minimize waste and reduce reaction times. These green chemistry approaches align with industry trends toward sustainable manufacturing practices, ensuring that the production of this compound remains environmentally responsible.

In conclusion, 3-amino-1-methylpiperidin-2-one (CAS No. 91417-29-7) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91417-29-7)3-amino-1-methylpiperidin-2-one
A1238923
Purity:99%/99%/99%
Quantity:500.0mg/1.0g/5.0g
Price ($):357/535/1606
Email